molecular formula C9H17NO2 B8415806 (6-Aminospiro[3.3]heptane-2,2-diyl)dimethanol

(6-Aminospiro[3.3]heptane-2,2-diyl)dimethanol

Cat. No. B8415806
M. Wt: 171.24 g/mol
InChI Key: PDDLMCZWXSCTOB-UHFFFAOYSA-N
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Patent
US08629133B2

Procedure details

20% Palladium hydroxide (254 mg) was added to an ethanol (30 ml) solution of the compound (1.27 g, 2.88 mmol) obtained in Step 4 above and the resulting mixture was stirred at room temperature for 3 days under hydrogen atmosphere. The catalyst was removed by filtration through celite and then the filtrate was concentrated under reduced pressure to give 517 mg (99%) of the title compound as an oil.
Name
compound
Quantity
1.27 g
Type
reactant
Reaction Step One
Quantity
254 mg
Type
catalyst
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Yield
99%

Identifiers

REACTION_CXSMILES
C([NH:8][CH:9]1[CH2:12][C:11]2([CH2:15][C:14]([CH2:25][O:26]CC3C=CC=CC=3)([CH2:16][O:17]CC3C=CC=CC=3)[CH2:13]2)[CH2:10]1)C1C=CC=CC=1>[OH-].[Pd+2].[OH-].C(O)C>[NH2:8][CH:9]1[CH2:12][C:11]2([CH2:13][C:14]([CH2:16][OH:17])([CH2:25][OH:26])[CH2:15]2)[CH2:10]1 |f:1.2.3|

Inputs

Step One
Name
compound
Quantity
1.27 g
Type
reactant
Smiles
C(C1=CC=CC=C1)NC1CC2(C1)CC(C2)(COCC2=CC=CC=C2)COCC2=CC=CC=C2
Name
Quantity
254 mg
Type
catalyst
Smiles
[OH-].[Pd+2].[OH-]
Name
Quantity
30 mL
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred at room temperature for 3 days under hydrogen atmosphere
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The catalyst was removed by filtration through celite
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
3 d
Name
Type
product
Smiles
NC1CC2(CC(C2)(CO)CO)C1
Measurements
Type Value Analysis
AMOUNT: MASS 517 mg
YIELD: PERCENTYIELD 99%
YIELD: CALCULATEDPERCENTYIELD 104.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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